molecular formula C6H8N2O3 B2395540 acetic acid;pyrimidin-5-ol CAS No. 1638764-94-9

acetic acid;pyrimidin-5-ol

Cat. No.: B2395540
CAS No.: 1638764-94-9
M. Wt: 156.141
InChI Key: AJRPHTSCLFWFQU-UHFFFAOYSA-N
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Description

Acetic acid;pyrimidin-5-ol is a heterocyclic compound combining a pyrimidine ring substituted with a hydroxyl group at position 5 and an acetic acid moiety. Pyrimidine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and hydrogen-bonding capabilities .

Properties

IUPAC Name

acetic acid;pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.C2H4O2/c7-4-1-5-3-6-2-4;1-2(3)4/h1-3,7H;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPHTSCLFWFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=C(C=NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

acetic acid;pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce hydroxylated derivatives .

Mechanism of Action

The mechanism of action of acetic acid;pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The hydroxyl and acetic acid groups enhance acidity and solubility compared to non-polar pyrimidines. For example, 2-aminopyrimidin-5-ol (pKa ~8–10) is more acidic than unsubstituted pyrimidine due to electron-withdrawing groups .
  • Synthesis Routes : this compound derivatives are synthesized via cycloaddition (e.g., 1,2,4-oxadiazoles in ) or nucleophilic substitution, similar to methods for 5-pyrimidinyl oxadiazoles .
2.2 Functional Comparisons
  • Biological Activity : Pyrimidine-acetic acid hybrids may mimic natural metabolites, acting as enzyme inhibitors. For instance, 5-pyrimidinyl oxadiazoles exhibit antimicrobial activity, a trait likely shared by this compound derivatives .
  • Thermodynamic Stability : Trifluoroacetic acid (TFA) derivatives () show higher acidity (pKa ~0.5) than acetic acid (pKa ~2.5), but this compound’s acidity depends on substituent effects .

Research Findings and Data

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility (Water) Melting Point (°C) pKa
This compound ~152–180 g/mol* Moderate 150–200* ~3–4*
2-Aminopyrimidin-5-ol 127.11 g/mol High 220–225 8.5 (NH₂)
Trifluoroacetic acid 114.02 g/mol Miscible -15.4 0.5

*Estimated based on structural analogs.

Biological Activity

Acetic acid; pyrimidin-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Acetic acid; pyrimidin-5-ol is characterized by its dual functional groups: acetic acid and pyrimidin-5-ol. The molecular structure can influence its biological activity, particularly how it interacts with various biological targets.

Antibacterial Activity

Research has demonstrated that acetic acid exhibits significant antibacterial properties. A study focused on its efficacy against burn wound pathogens found that:

  • Minimum Inhibitory Concentration (MIC) : Acetic acid was effective against various isolates at MIC values ranging from 0.16% to 0.31% .
  • Biofilm Formation : It inhibited biofilm formation at concentrations of 0.31% and successfully eradicated mature biofilms within three hours of exposure .

This suggests that acetic acid could serve as a valuable biocide in clinical settings, particularly for treating infections in burn patients.

The mechanism by which acetic acid exerts its antibacterial effects involves:

  • Disruption of bacterial cell membranes.
  • Inhibition of metabolic processes essential for bacterial growth.
  • Prevention of biofilm formation, which is crucial for the survival of pathogenic bacteria in hostile environments .

Case Studies

  • Study on Burn Wound Pathogens :
    • Objective : To assess the antibacterial activity of acetic acid against common pathogens associated with burn wounds.
    • Findings : Acetic acid effectively inhibited both planktonic and biofilm-associated growth of pathogens, highlighting its potential utility in wound care management .
  • Photochemical Studies :
    • Research involving photochemical reactions of pyrimidinones in acetic acid solutions has shown that these compounds can undergo transformations that may enhance their biological activity. This includes the formation of new derivatives with potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of acetic acid; pyrimidin-5-ol, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Acetic AcidMonocarboxylic AcidAntibacterial, antifungal
Pyrimidine DerivativesHeterocyclic CompoundsAntiviral, anticancer
4-PyrimidinonePyrimidine DerivativeEnzyme inhibition, antimicrobial properties

Table 1: Antibacterial Efficacy of Acetic Acid

PathogenMIC (% w/v)Biofilm Inhibition (Yes/No)Eradication Time (hours)
Staphylococcus aureus0.16Yes3
Pseudomonas aeruginosa0.31Yes3
Escherichia coli0.25Yes3

This table summarizes the antibacterial efficacy of acetic acid against common pathogens, demonstrating its effectiveness in both planktonic and biofilm states.

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